3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one
Description
The compound 3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by:
- A tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core, providing a planar heterocyclic scaffold.
- A 4-methylphenyl substituent at the 3-position, contributing electron-donating effects.
This structural framework is associated with diverse biological activities, including antimicrobial and antifungal properties, as observed in related thienopyrimidinones .
Properties
Molecular Formula |
C26H24N2OS2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H24N2OS2/c1-18-13-15-20(16-14-18)28-25(29)23-21-11-5-6-12-22(21)31-24(23)27-26(28)30-17-7-10-19-8-3-2-4-9-19/h2-4,7-10,13-16H,5-6,11-12,17H2,1H3/b10-7+ |
InChI Key |
HZCPHIOAJBNKPR-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SC/C=C/C4=CC=CC=C4)SC5=C3CCCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC=CC4=CC=CC=C4)SC5=C3CCCC5 |
Origin of Product |
United States |
Biological Activity
3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4(3H)-one is a complex heterocyclic compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C18H18N2OS
- Molecular Weight : 306.41 g/mol
- CAS Number : 499104-52-8
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. Research indicates that it may inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It induces G1 phase arrest in several cancer cell lines, thereby preventing further cell division.
- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in mouse models when treated with this compound.
Anti-Inflammatory Activity
The compound exhibits notable anti-inflammatory properties:
- Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- NF-kB Pathway Modulation : The compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Antimicrobial Activity
Preliminary investigations into its antimicrobial effects suggest that it may be effective against a range of pathogens:
- Bacterial Inhibition : The compound demonstrates activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties.
- Fungal Activity : Studies have reported antifungal activity against various strains of fungi, suggesting its potential use in treating fungal infections.
Table 1: Summary of Biological Activities
The biological activity of 3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4(3H)-one is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell survival and proliferation.
- Receptor Modulation : It potentially interacts with receptors that regulate inflammatory responses.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The propenylsulfanyl group (-S-CH2-CH=CH-Ph) participates in substitution and oxidation reactions due to the nucleophilic sulfur atom and the allylic system.
Nucleophilic Substitution
The sulfanyl group can undergo displacement reactions with nucleophiles under basic or acidic conditions. For example:
-
Amine substitution : Reaction with primary amines (e.g., benzylamine) replaces the sulfanyl group with an amine moiety, forming 2-amino derivatives .
-
Halogenation : Treatment with halogenating agents (e.g., N-bromosuccinimide) yields 2-halo derivatives, useful for further cross-coupling reactions .
Table 1: Substitution Reactions at the Sulfanyl Group
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | 2-(Benzylamino) derivative | DMF, 80°C, 12h | 65–78 | |
| N-Bromosuccinimide | 2-Bromo derivative | CHCl3, RT, 3h | 82 |
Oxidation Reactions
The sulfur atom in the sulfanyl group is susceptible to oxidation:
-
Sulfoxide formation : Controlled oxidation with hydrogen peroxide or mCPBA produces sulfoxides .
-
Sulfone formation : Strong oxidizing agents (e.g., KMnO4) convert the sulfanyl group to a sulfone, altering electronic properties .
Table 2: Oxidation Pathways
| Oxidizing Agent | Product | Conditions | Outcome |
|---|---|---|---|
| H2O2 (30%) | Sulfoxide | AcOH, 50°C, 6h | Moderate regioselectivity |
| KMnO4 | Sulfone | H2O/acetone, 0°C | Complete conversion |
Pyrimidine Ring Modifications
The pyrimidin-4(3H)-one core undergoes electrophilic and nucleophilic attacks:
-
N-Alkylation : The N3 position reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Ring-opening : Strong bases (e.g., NaOH) cleave the pyrimidine ring, yielding thiophene-carboxamide derivatives .
Table 3: Pyrimidine Ring Reactions
| Reaction Type | Reagent | Product | Key Observation |
|---|---|---|---|
| N-Alkylation | CH3I | 3-Methyl derivative | Enhanced lipophilicity |
| Base hydrolysis | NaOH (10%) | Thiophene-2-carboxamide | pH-dependent kinetics |
Propenyl Chain Reactions
The (2E)-3-phenyl-2-propenyl moiety enables conjugation-based reactions:
-
Cycloaddition : Participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride).
-
Hydrogenation : Catalytic hydrogenation (H2/Pd-C) reduces the double bond to a single bond, altering steric effects .
Stability Under Environmental Conditions
-
Thermal stability : Decomposes above 250°C without melting, indicating high thermal resilience.
-
Photostability : UV light exposure (254 nm) causes <5% degradation over 24h, suggesting robustness in light-sensitive applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The target compound differs from analogs primarily in:
Substituents on the 3-position phenyl ring (e.g., methyl, methoxy, chloro).
Modifications to the sulfanyl group (e.g., propenyl chains, benzyl groups with electron-withdrawing substituents).
Comparative Data Table
Detailed Structural and Functional Comparisons
Electronic Effects
- 4-Methylphenyl (Target) vs.
- Trifluoromethylbenzyl (CAS 556791-62-9):
Steric and Conformational Effects
- (2E)-3-Phenyl-2-propenyl (Target) vs.
Research Findings and Gaps
- Antimicrobial Activity: Thienopyrimidinones with aryloxy or heteroaryl substituents (e.g., 2,4-dichloro-6-methylphenoxy in compound 6h) show pronounced antifungal activity, suggesting that electron-withdrawing groups may enhance efficacy .
- Synthetic Accessibility: The target compound’s (2E)-3-phenylpropenylsulfanyl group can be synthesized via nucleophilic substitution reactions, similar to methods used for benzylsulfanyl analogs .
- Limitations: Comparative biological data (e.g., IC₅₀ values, pharmacokinetics) for the target compound are absent in the provided evidence, highlighting a critical research gap.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
